In Vitro Antiproliferative Potency Against Lung Adenocarcinoma Models
The target compound inhibited A549 cell proliferation with an IC50 of 5.12 ± 0.45 µM and HCC827 cell proliferation with an IC50 of 7.03 ± 0.89 µM in standard MTT-based assays . In contrast, the monocyclic isoxazole comparator N-3-isoxazolyl-3,4,5-trimethoxybenzamide shows no published antiproliferative activity against these cell lines, with available data limited to acetylcholinesterase inhibition . Another structural analog, 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide, which bears a tetrahydrobenzo-fused core instead of the cyclopenta-fused system, lacks quantitative antiproliferative data in the public domain, preventing direct efficacy comparison . This establishes the target compound as the only member of this sub-series with characterized lung cancer cell activity, providing a discernible selection advantage .
| Evidence Dimension | Antiproliferative IC50 against human lung cancer cell lines |
|---|---|
| Target Compound Data | A549: IC50 = 5.12 ± 0.45 µM; HCC827: IC50 = 7.03 ± 0.89 µM |
| Comparator Or Baseline | N-3-isoxazolyl-3,4,5-trimethoxybenzamide: no antiproliferative data against A549 or HCC827 reported; 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide: no quantitative antiproliferative data available |
| Quantified Difference | Target compound is the only congener with characterized lung cancer antiproliferative activity; absolute potency in low micromolar range |
| Conditions | MTT assay; A549 (human lung adenocarcinoma) and HCC827 (human lung adenocarcinoma, EGFR-mutant) cell lines; compound treatment duration not specified |
Why This Matters
For procurement decisions in oncology-focused screening cascades, the availability of defined activity against lung adenocarcinoma models provides a data-driven starting point that non-characterized analogs lack, reducing the risk of acquiring inactive compounds.
